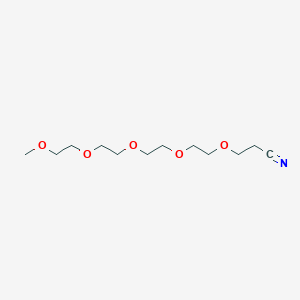

m-PEG5-nitrile

Overview

Description

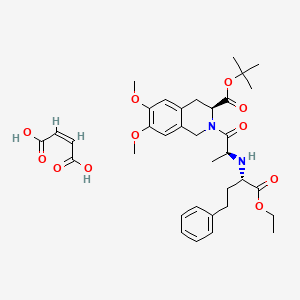

M-PEG5-nitrile is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs .

Synthesis Analysis

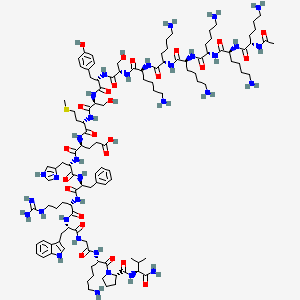

This compound can be used in the synthesis of PROTACs . The chemical formula of this compound is C12H23NO5 .Molecular Structure Analysis

The molecular formula of this compound is C12H23NO5 . The molecular weight is 261.31 g/mol . The InChI is 1S/C12H23NO5/c1-14-5-6-16-9-10-18-12-11-17-8-7-15-4-2-3-13/h2,4-12H2,1H3 . The Canonical SMILES is COCCOCCOCCOCCOCCC#N .Physical And Chemical Properties Analysis

The molecular weight of this compound is 261.31 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 14 . The Exact Mass is 261.15762283 g/mol . The Topological Polar Surface Area is 69.9 Ų . The Heavy Atom Count is 18 .Scientific Research Applications

Polymer Synthesis and Block Polymer Applications

m-PEG5-nitrile plays a significant role in the synthesis of reactive polymer click reagents. One notable application is in the preparation of a polymer nitrile N-oxide containing a poly(ethylene glycol) (PEG) skeleton, which is synthesized through a stepwise reaction. This compound is then used in catalyst-free click reactions with terminal CC bond-tethering compounds to afford diblock and multi-arm star polymers. This process, especially under solvent-free conditions, results in rapid reaction rates and high yields of polymers, demonstrating its utility in advanced polymer synthesis (Tsutsuba, Sogawa, & Takata, 2017).

Nanoparticle Coating and In Vivo Behavior

This compound is also important in the field of nanotechnology, particularly in the coating of nanoparticles for biological applications. For instance, methoxy-terminated poly(ethylene glycol) (PEG) derivatives, which can include this compound, have been used to coat quantum dots, resulting in stable nanoparticle solutions. These coated nanoparticles have been studied for their in vivo behavior, showing that the length of the PEG chain can significantly affect the nanoparticles' biodistribution and clearance, important factors in drug delivery and imaging applications (Daou et al., 2009).

Thermal Management in Microelectronics

In the context of thermal management, particularly for microelectronic devices, this compound is utilized in the development of phase change materials (PCMs). These PCMs, created by encapsulating polyethylene glycol in composite frameworks, exhibit excellent thermal properties, including high thermal conductivity and phase change enthalpy. Such materials are essential in managing the heat generated by electronic devices, ensuring their efficient operation (Xue et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-14-5-6-16-9-10-18-12-11-17-8-7-15-4-2-3-13/h2,4-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUWOHFZIMGHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

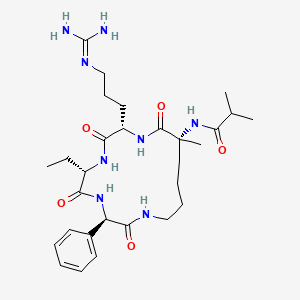

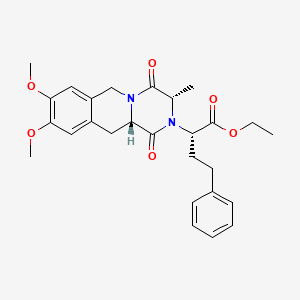

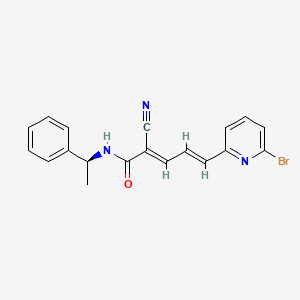

![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)

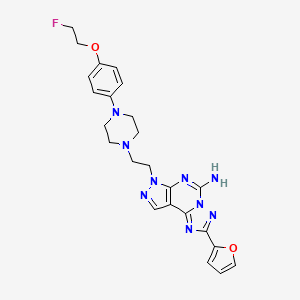

![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)